Cas no 2680736-06-3 (1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid)

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid structure
2680736-06-3 structure
Product name:1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid
CAS No:2680736-06-3
MF:C13H19NO4
Molecular Weight:253.29426407814
CID:5647604
PubChem ID:165918300

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-28279424
    • 2680736-06-3
    • 1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
    • 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid
    • インチ: 1S/C13H19NO4/c1-2-7-18-12(17)14-10-8-13(10)5-3-9(4-6-13)11(15)16/h2,9-10H,1,3-8H2,(H,14,17)(H,15,16)
    • InChIKey: RDUNAHCMUPBWAI-UHFFFAOYSA-N
    • SMILES: OC(C1CCC2(CC1)CC2NC(=O)OCC=C)=O

計算された属性

  • 精确分子量: 253.13140809g/mol
  • 同位素质量: 253.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 75.6Ų

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28279424-1.0g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
1.0g
$1844.0 2025-03-19
Enamine
EN300-28279424-0.25g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
0.25g
$1696.0 2025-03-19
Enamine
EN300-28279424-5g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3
5g
$5345.0 2023-09-09
Enamine
EN300-28279424-5.0g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
5.0g
$5345.0 2025-03-19
Enamine
EN300-28279424-10g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3
10g
$7927.0 2023-09-09
Enamine
EN300-28279424-1g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3
1g
$1844.0 2023-09-09
Enamine
EN300-28279424-0.1g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
0.1g
$1623.0 2025-03-19
Enamine
EN300-28279424-2.5g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
2.5g
$3611.0 2025-03-19
Enamine
EN300-28279424-0.05g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
0.05g
$1549.0 2025-03-19
Enamine
EN300-28279424-10.0g
1-{[(prop-2-en-1-yloxy)carbonyl]amino}spiro[2.5]octane-6-carboxylic acid
2680736-06-3 95.0%
10.0g
$7927.0 2025-03-19

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid 関連文献

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acidに関する追加情報

Professional Introduction to 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic Acid (CAS No. 2680736-06-3)

1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid, a compound with the chemical identifier CAS No. 2680736-06-3, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its intricate spirocyclic structure and functional groups, has garnered considerable attention for its potential applications in drug development and therapeutic interventions.

The molecular structure of 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid consists of a spirocyclic core, which is a unique architectural feature that contributes to its distinct chemical properties and biological activities. The presence of an amide linkage and an ester group further enhances its reactivity and utility in synthetic chemistry. This compound's design allows for versatile modifications, making it a valuable scaffold for the development of novel bioactive molecules.

In recent years, there has been a growing interest in spirocyclic compounds due to their remarkable stability and enhanced binding affinity towards biological targets. The spirocyclic framework of 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid provides a rigid scaffold that can be optimized for specific pharmacological applications. This structural motif has been explored in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The amide and ester functionalities in 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid provide reactive sites that can be utilized to incorporate various pharmacophores, enhancing its utility in peptidomimetic design.

Recent studies have highlighted the importance of spirocyclic compounds in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The rigid structure of spirocycles can facilitate the optimization of binding interactions with kinase active sites, leading to the development of more potent and selective inhibitors. The compound 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid has shown promise in this regard, with preliminary studies indicating its ability to modulate kinase activity effectively.

The ester group in the molecular structure of 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid also presents opportunities for further functionalization. Ester groups can be hydrolyzed under specific conditions, allowing for the release of active pharmaceutical ingredients or for the introduction of new functional groups through transesterification reactions. This flexibility makes the compound a valuable intermediate in synthetic chemistry, enabling the rapid development of novel drug candidates.

In addition to its applications in drug development, 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid has potential uses in materials science and polymer chemistry. The spirocyclic core can contribute to the development of novel polymers with unique mechanical and thermal properties. These polymers could find applications in various industries, including electronics, coatings, and biodegradable materials.

The synthesis of 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the spirocyclic core efficiently. These methodologies highlight the compound's complexity and the sophistication required for its production.

Ongoing research continues to explore new derivatives of 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid, aiming to enhance its pharmacological properties further. By modifying functional groups or introducing new substituents, scientists hope to develop more effective therapeutic agents with improved safety profiles and reduced side effects. The versatility of this compound as a scaffold makes it an attractive candidate for future drug discovery efforts.

The potential applications of CAS No. 2680736-06-3 extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its unique structural features make it suitable for use as an intermediate in synthesizing complex molecules with diverse functionalities. This broad applicability underscores the importance of continued research into this promising compound.

In conclusion, 1-{(prop-2-en-1-yloxy)carbonylamino}spiro2.5octane-6-carboxylic acid represents a significant advancement in chemical biology and pharmaceutical chemistry. Its intricate structure and versatile functional groups make it a valuable tool for drug development, materials science, and polymer chemistry. As research progresses, new applications and derivatives are likely to emerge, further solidifying its importance in the scientific community.

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